molecular formula C13H11F3N2O3 B1410949 N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine CAS No. 1993797-79-7

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine

Cat. No.: B1410949
CAS No.: 1993797-79-7
M. Wt: 300.23 g/mol
InChI Key: CHVJLZRSUQBAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine is a useful research compound. Its molecular formula is C13H11F3N2O3 and its molecular weight is 300.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine and its analogs have shown promise as antiprotozoal agents. Ismail et al. (2004) synthesized various diamidines and prodrugs demonstrating strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, two protozoal pathogens. The compounds also exhibited excellent in vivo activity in a trypanosomal mouse model, suggesting potential therapeutic applications (Ismail et al., 2004).

Inhibitors of NF-κB and AP-1 Gene Expression

Palanki et al. (2000) investigated this compound derivatives as inhibitors of NF-κB and AP-1, transcription factors involved in inflammatory and immune responses. They aimed to improve the oral bioavailability of these compounds, which could have implications in treating conditions associated with NF-κB and AP-1 mediated transcription (Palanki et al., 2000).

Inhibition of Enzymes in Chemotherapy and Malaria

Alnabulsi et al. (2018) explored analogues of furan-amidines, including this compound, as inhibitors of the enzyme NQO2. Inhibition of NQO2 is of potential use in cancer chemotherapy and malaria. The study provides insights into structure-activity relationships and molecular docking, offering a basis for further development of these compounds in therapeutic applications (Alnabulsi et al., 2018).

Inhibitors of Dihydroorotate Dehydrogenase

Knecht and Löffler (1998) studied isoxazol and cinchoninic acid derivatives, structurally related to this compound, as inhibitors of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. This study highlights the potential of these compounds in immunosuppressive therapy (Knecht & Löffler, 1998).

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)21-13(14,15)16/h2-6,19H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVJLZRSUQBAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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